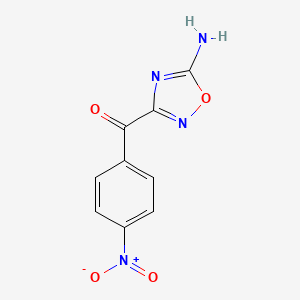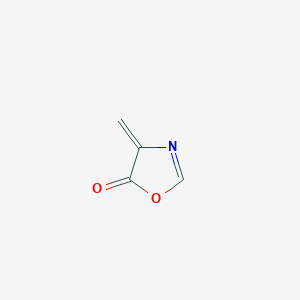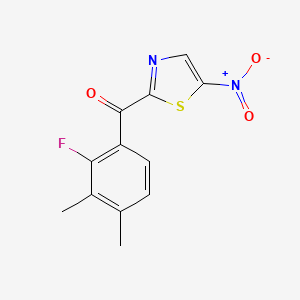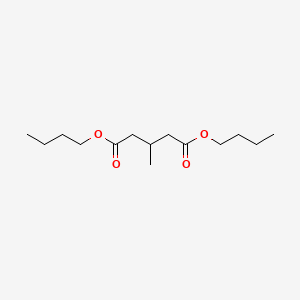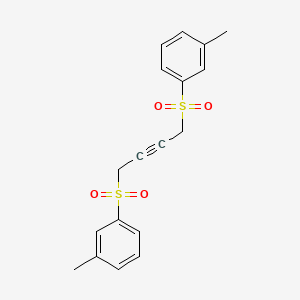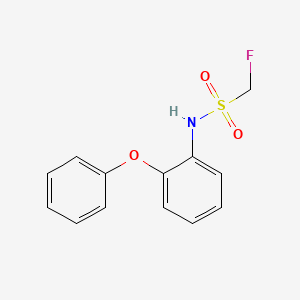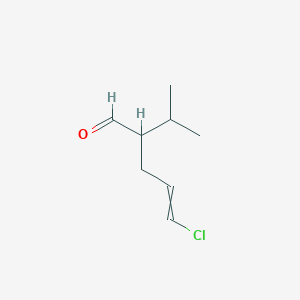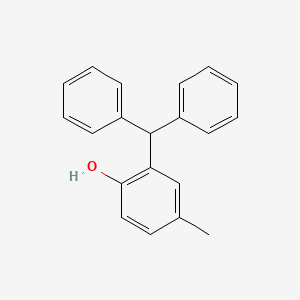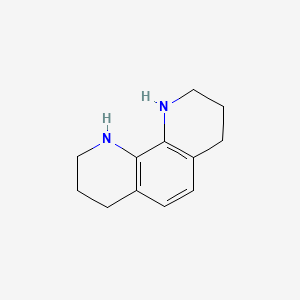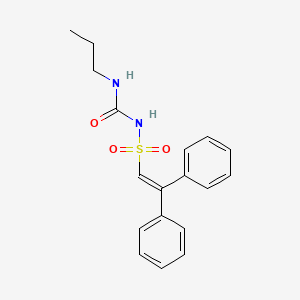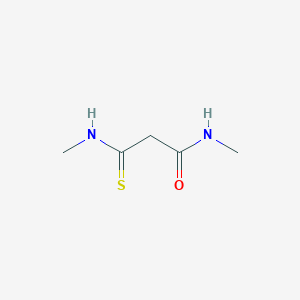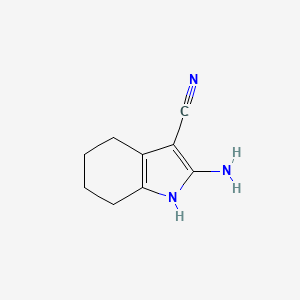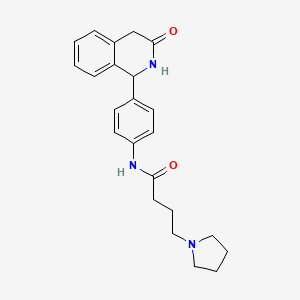![molecular formula C22H18N2O3 B14645699 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate CAS No. 52144-91-9](/img/structure/B14645699.png)
1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate is an organic compound characterized by its unique structure, which includes a diazonium group attached to a phenyl ring substituted with benzyloxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate typically involves the diazotization of 1-[3,5-Bis(benzyloxy)phenyl]ethanone. The process begins with the preparation of 1-[3,5-Bis(benzyloxy)phenyl]ethanone through the reaction of 3,5-dibenzyloxyacetophenone with appropriate reagents . The diazotization is then carried out using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, through substitution reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Sodium halides, water, or amines in the presence of copper(I) chloride as a catalyst.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Reduction Reactions: Sodium sulfite or stannous chloride in acidic conditions.
Major Products:
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
科学研究应用
1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of azo compounds.
Materials Science: The compound is used in the development of advanced materials, including dyes and pigments.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
相似化合物的比较
1-[3,5-Bis(benzyloxy)phenyl]ethanone: A precursor in the synthesis of the diazonium compound.
1-[3,5-Bis(benzyloxy)phenyl]acetone: Another related compound with similar structural features.
1-(3,5-Bis(benzyloxy)phenyl)pent-1-en-3-one:
Uniqueness: 1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and materials science.
属性
CAS 编号 |
52144-91-9 |
|---|---|
分子式 |
C22H18N2O3 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
1-[3,5-bis(phenylmethoxy)phenyl]-2-diazoethanone |
InChI |
InChI=1S/C22H18N2O3/c23-24-14-22(25)19-11-20(26-15-17-7-3-1-4-8-17)13-21(12-19)27-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI 键 |
WGJQNGJQCNDVLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)C=[N+]=[N-])OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


